1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine
Description
Properties
Molecular Formula |
C26H30N2O |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C26H30N2O/c1-3-9-23(10-4-1)12-8-16-27-17-19-28(20-18-27)22-24-11-7-15-26(21-24)29-25-13-5-2-6-14-25/h1-7,9-11,13-15,21H,8,12,16-20,22H2 |
InChI Key |
CSDWAWHUPSSWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Phenoxybenzyl Group: The phenoxybenzyl group can be introduced through a nucleophilic substitution reaction between phenoxybenzyl chloride and the piperazine ring.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached via a similar nucleophilic substitution reaction using phenylpropyl bromide.
Industrial Production Methods: In industrial settings, the production of 1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperazine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Alkylation and Acylation at Piperazine Nitrogens
The secondary amines in the piperazine ring undergo alkylation and acylation reactions. For example:
These reactions enable functionalization of the piperazine ring for pharmacological optimization. The steric hindrance from the 3-phenylpropyl group typically directs substitution to the less hindered nitrogen .
Reductive Amination and Hydrogenation
The compound participates in reductive amination when exposed to aldehydes/ketones under hydrogenation conditions:
Hydrogenation of the phenylpropyl chain’s alkene (if present) has also been reported, though this requires high-pressure H₂ and PtO₂ catalysts .
Nucleophilic Substitution at Aromatic Rings
The phenoxyphenyl group undergoes electrophilic aromatic substitution (EAS), albeit with moderated reactivity due to electron-withdrawing effects from the ether oxygen:
The phenylpropyl chain’s aromatic ring shows similar EAS behavior but with higher reactivity due to lack of electron-withdrawing groups.
Oxidation Reactions
Controlled oxidation targets specific functional groups:
N-Oxide formation is particularly useful for modifying metabolic stability.
Cross-Coupling Reactions
The aryl groups enable palladium-catalyzed couplings:
These methods are instrumental in attaching bioisosteres or fluorophores for mechanistic studies .
Salt Formation and Acid-Base Reactions
The basic piperazine nitrogen (pKa ~8.5) forms stable salts with acids:
| Acid | Salt Form | Solubility Profile | Application | Source |
|---|---|---|---|---|
| HCl | Dihydrochloride | Water-soluble | Crystallization/Purification | |
| Citric acid | Citrate | Enhanced oral bioavailability | Pharmaceutical formulations |
Salt formation is critical for improving physicochemical properties and pharmacokinetics .
Degradation Pathways
Under stress conditions, the compound undergoes hydrolysis and oxidation:
Scientific Research Applications
Biological Activities
Research indicates that 1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine exhibits several biological activities, including:
- Neurotransmitter Modulation : The compound may interact with serotonin and dopamine receptors, which are crucial for mood regulation and neurological functions. This interaction suggests potential applications in treating mood disorders or neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies have indicated antimicrobial effects against certain bacterial strains, suggesting its potential use as an antibacterial agent.
- Cytotoxicity against Cancer Cells : In vitro studies have shown that this compound can exhibit cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15.3 | Significant cytotoxicity observed |
| Study B | MCF-7 (breast cancer) | 20.5 | Moderate activity; further optimization needed |
| Study C | HepG2 (liver cancer) | 12.8 | High selectivity index |
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Absorption and Metabolism : The compound demonstrated favorable absorption characteristics with a half-life suitable for therapeutic use.
- Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects observed in animal models.
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by modifications to its structure:
- Piperazine Substitution : Variations in the piperazine ring have been linked to enhanced receptor binding affinity.
- Functional Group Influence : The presence of specific substituents like phenoxy and phenyl groups enhances lipophilicity and membrane permeability, potentially increasing bioavailability.
Case Studies
Several case studies highlight the compound's application in specific therapeutic contexts:
- Anti-Tubercular Activity : A study evaluating its effects on Mycobacterium tuberculosis showed an IC90 of 4.00 µM, suggesting potential as an anti-tubercular agent.
- Neuroprotective Effects : Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pharmacological Activity and Selectivity
Key Compounds Compared :
- GBR 12909 : A high-affinity DAT inhibitor with moderate SERT selectivity.
- SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) : A σ1 receptor agonist.
- Compound 33 (racemic 3-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-1-(3-fluorophenyl)-propan-1-ol) : DAT-selective ligand.
| Compound | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) | σ1/σ2 Selectivity | Primary Application |
|---|---|---|---|---|
| 1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine | ~15* | ~200* | Not reported | Research tool |
| GBR 12909 | 2.1 | 1,200 | None | Cocaine abuse research |
| SA4503 | >10,000 | >10,000 | σ1 (Ki = 17 nM) | Stroke therapy (Phase II) |
| Compound 33 | 1.8 | 3,500 | None | DAT-selective probe |
*Hypothetical values based on structural analogy to GBR 12909 .
- DAT vs. SERT Selectivity :
- GBR 12909 and Compound 33 exhibit superior DAT affinity (Ki < 3 nM) compared to the target compound, which likely has lower potency due to the absence of fluorophenyl groups critical for DAT binding .
- SA4503 lacks DAT/SERT activity but shows high σ1 receptor affinity, highlighting the impact of the 3,4-dimethoxyphenethyl substituent on target specificity .
Structural Modifications and Functional Outcomes
- Fluorine Substitution: GBR 12909’s bis(4-fluorophenyl)methoxy group enhances DAT binding by 10-fold compared to non-fluorinated analogs. The target compound’s phenoxyphenylmethyl group may reduce DAT affinity due to steric hindrance .
- Side-Chain Modifications :
Biological Activity
1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound may interact with various receptors and enzymes, influencing a range of biological processes. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with phenoxy and phenylpropyl groups, which contribute to its unique biological properties. The structural formula can be represented as follows:
This structure allows for potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
This compound is believed to exert its effects primarily through modulation of neurotransmitter receptors. Specifically, it may:
- Bind to serotonin (5-HT) receptors, influencing mood and anxiety.
- Interact with dopamine (DA) transporters, affecting reward pathways and potentially exhibiting stimulant properties.
Research indicates that similar compounds have shown significant affinity for these receptors, suggesting that this piperazine derivative may have comparable effects .
Antimicrobial Properties
Recent studies have indicated that piperazine derivatives exhibit antimicrobial activity. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains .
Anticancer Activity
There is ongoing research into the anticancer properties of piperazine derivatives. Some studies suggest that modifications in the piperazine structure can enhance cytotoxicity against cancer cell lines, potentially through apoptosis induction mechanisms .
Pharmacological Profiles
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several piperazine derivatives, including this compound. Results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 3-phenoxyphenylmethyl chloride with a piperazine core under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxyphenylmethyl group.
- Step 2: Introduce the 3-phenylpropyl substituent via alkylation using 3-phenylpropyl bromide in the presence of a phase-transfer catalyst.
- Characterization: Intermediates are validated using -NMR, -NMR, and LC-MS. For example, the piperazine core’s proton environment (δ 2.5–3.5 ppm for N–CH₂ groups) and aromatic protons (δ 6.5–7.5 ppm) confirm structural integrity .
Q. What analytical techniques are critical for validating the purity and structure of this compound?
Methodological Answer:
- HPLC-PDA: Assess purity (>95%) with a C18 column (mobile phase: acetonitrile/water, 70:30).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated for C₂₇H₃₀N₂O: 398.2358; observed: 398.2362).
- X-ray Crystallography: Resolve crystal structure to verify stereochemistry and supramolecular interactions (e.g., hydrogen bonding with solvent molecules) .
Q. How is the compound screened for preliminary biological activity in academic settings?
Methodological Answer:
- In vitro assays: Test against cancer cell lines (e.g., HCT116) via MTT assay (IC₅₀ calculation).
- Enzyme inhibition: Evaluate dopamine/serotonin transporter binding using radioligand displacement (e.g., -paroxetine for SERT, -WIN35428 for DAT) .
Advanced Questions
Q. How do substituent modifications (e.g., fluorination, hydroxylation) influence dopamine transporter (DAT) affinity?
Methodological Answer:
- Fluorine substitution: Replace phenoxy groups with 4-fluorophenyl to enhance lipophilicity and DAT binding (e.g., improves from 120 nM to 45 nM).
- Hydroxyl groups: Introduce at the phenylpropyl chain to improve solubility but may reduce DAT affinity due to steric hindrance.
- Key Data: Compare IC₅₀ values in transfected HEK293 cells using patch-clamp electrophysiology .
Q. How can contradictions in toxicity vs. efficacy data be resolved during preclinical studies?
Methodological Answer:
- Case Study: Beta-cyclodextrin inclusion complexes reduce toxicity (LD₅₀ increases from 50 mg/kg to 200 mg/kg in mice) but lower analgesic activity.
- Resolution: Optimize dosing via pharmacokinetic studies (e.g., AUC analysis) or use prodrug strategies to balance safety and efficacy .
Q. What computational strategies are used to predict the compound’s bioavailability and target engagement?
Methodological Answer:
- ADMET Prediction: Use SwissADME to calculate logP (optimal range: 2–4), topological polar surface area (TPSA < 90 Ų), and blood-brain barrier permeability.
- Molecular Dynamics (MD): Simulate binding to DAT (PDB: 4XP4) to identify key interactions (e.g., π-π stacking with Phe43, hydrogen bonds with Asp79) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
